molecular formula C15H14FNO B311962 N-(2-ethylphenyl)-3-fluorobenzamide

N-(2-ethylphenyl)-3-fluorobenzamide

Cat. No.: B311962
M. Wt: 243.28 g/mol
InChI Key: BJLQOZMXPJWWFV-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-fluorobenzamide is a fluorinated benzamide derivative characterized by a benzamide core with a fluorine atom at the 3-position of the benzene ring and a 2-ethylphenyl group attached to the amide nitrogen. Fluorinated benzamides are often studied for their electronic properties, hydrogen-bonding capabilities, and applications as ligands or bioactive molecules .

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(2-ethylphenyl)-3-fluorobenzamide

InChI

InChI=1S/C15H14FNO/c1-2-11-6-3-4-9-14(11)17-15(18)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3,(H,17,18)

InChI Key

BJLQOZMXPJWWFV-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • N-(4-ethylphenyl)-4-fluorobenzamide (CAS: 101398-04-3): This positional isomer features a 4-fluorobenzamide group and a 4-ethylphenyl substituent. Such positional differences can influence melting points, solubility, and reactivity in metal-complexation reactions .
  • N-(3,4-difluorophenyl)-3-methylbenzamide (CAS: 346720-59-0):
    The addition of a second fluorine atom (3,4-difluorophenyl) and a methyl group alters electronic distribution and steric bulk. Difluoro-substituted analogs often exhibit enhanced metabolic stability in pharmaceuticals due to reduced susceptibility to oxidative degradation .

Functional Group Modifications

  • N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide :
    The incorporation of a thiourea moiety (-NH-C(=S)-) instead of a simple amide group enables bidentate ligand behavior, facilitating complexation with transition metals like Cu(II) or Co(III). This property is critical in catalysis and materials science .

  • The tert-butyl group enhances lipophilicity, which may influence membrane permeability in agrochemical or drug candidates .

Polymorphic and Mechanical Properties

  • N-(3-ethynylphenyl)-3-fluorobenzamide Polymorphs: Structural studies reveal five polymorphic forms, with Forms I, II, and III exhibiting distinct mechanical properties. Form II has the lowest hardness (0.6 GPa) and elastic modulus (10.5 GPa), attributed to weaker π-π stacking and hydrogen-bonding networks compared to Forms I and III. These differences highlight how minor crystallization conditions can drastically alter material robustness .

Comparative Data Table

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications References
N-(2-ethylphenyl)-3-fluorobenzamide 2-ethylphenyl, 3-fluoroamide ~243.3 (estimated) Ligand potential, material science -
N-(4-ethylphenyl)-4-fluorobenzamide 4-ethylphenyl, 4-fluoroamide 243.3 Enhanced crystallinity
N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide Thiourea, 3-fluoroamide 296.4 Metal coordination, catalysis
N-(3-ethynylphenyl)-3-fluorobenzamide 3-ethynylphenyl, 3-fluoroamide 239.3 Polymorphism-dependent mechanical properties
N-(5-bromopyridin-2-yl)-3-fluorobenzamide 5-bromopyridinyl, 3-fluoroamide 295.1 Halogen bonding, enzyme inhibition

Key Research Findings and Implications

Thiourea Derivatives : The thiourea group in N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide enhances metal-binding capacity, making it suitable for designing coordination polymers or catalysts .

Polymorph Engineering : The mechanical anisotropy in N-(3-ethynylphenyl)-3-fluorobenzamide polymorphs underscores the importance of crystallization control in material design, particularly for flexible electronics or coatings .

Biological Activity : Fluorine and heterocyclic substituents (e.g., thiadiazole, pyridinyl) improve pharmacokinetic properties, as seen in pesticidal and anticancer analogs .

Preparation Methods

Solvent Effects

  • DMF vs. THF : DMF enhances solubility of nitroarenes in nickel catalysis (95% vs. 72% in THF).

  • Additives : TMSCl (10 mol%) increases electrophilicity of intermediates in reductive carbonylation.

Temperature and Time

  • Palladium coupling : Yields plateau after 16 h at 110°C.

  • Direct acylation : Completion within 4 h at 25°C .

Q & A

Q. What controls are essential for assessing photostability in fluorobenzamide derivatives?

  • Design :
  • Light Exposure : Use UV chambers (λ = 254 nm) to simulate degradation. Monitor via HPLC for byproduct formation.
  • Dark Controls : Parallel samples wrapped in foil ensure observed changes are light-induced .

Q. How to optimize reaction scalability without compromising purity?

  • Guidelines :
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions .

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